Azido(trifluoro)methane
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Overview
Description
Azido(trifluoro)methane is an organic compound characterized by the presence of an azido group (-N₃) attached to a trifluoromethyl group (-CF₃). This compound is notable for its reactivity and is used in various chemical synthesis processes. The azido group is known for its ability to participate in a wide range of chemical reactions, making this compound a valuable reagent in organic chemistry.
Preparation Methods
Azido(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with sodium azide in a suitable solvent such as dichloromethane, toluene, acetonitrile, or pyridine . The reaction proceeds as follows:
CF3SO2O2+NaN3→CF3SO2N3+NaOTf
In industrial settings, the use of dichloromethane is often avoided due to the potential formation of highly explosive by-products like azido-chloromethane and diazidomethane . Alternative solvents such as toluene or acetonitrile are preferred to mitigate these risks.
Chemical Reactions Analysis
Azido(trifluoro)methane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The azido group can act as a nucleophile, participating in substitution reactions with alkyl halides to form alkyl azides.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed from these reactions include alkyl azides, primary amines, and triazoles.
Scientific Research Applications
Azido(trifluoro)methane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Pharmaceuticals: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of triazoles, which have medicinal properties.
Materials Science: This compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of azido(trifluoro)methane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Azido(trifluoro)methane can be compared to other similar compounds, such as trifluoromethanesulfonyl azide and fluoroform:
Trifluoromethanesulfonyl Azide: This compound also contains a trifluoromethyl group and an azido group, but it has a sulfonyl group instead of a direct carbon-azido bond.
Fluoroform: Fluoroform, or trifluoromethane, contains a trifluoromethyl group but lacks the azido group.
This compound is unique due to its combination of the trifluoromethyl and azido groups, which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
azido(trifluoro)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF3N3/c2-1(3,4)6-7-5 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUWWKZOBMMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=[N+]=[N-])(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508298 |
Source
|
Record name | Azido(trifluoro)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.026 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3802-95-7 |
Source
|
Record name | Azido(trifluoro)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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